Cas no 2091605-43-3 (2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine)

2-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyridine is a versatile heterocyclic compound featuring a pyridine and pyrazole core with a reactive chloroethyl substituent. Its structure enables applications in pharmaceutical intermediates and agrochemical synthesis, offering precise functionalization potential. The chloroethyl group enhances reactivity for further derivatization, making it valuable in targeted molecular design and complex scaffold construction.
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine structure
2091605-43-3 structure
Product name:2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
CAS No:2091605-43-3
MF:C10H10ClN3
MW:207.659500598907
CID:5722904
PubChem ID:121212130

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine
    • 2091605-43-3
    • F2198-2857
    • 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
    • AKOS026722310
    • Pyridine, 2-[4-(2-chloroethyl)-1H-pyrazol-3-yl]-
    • Inchi: 1S/C10H10ClN3/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,13,14)
    • InChI Key: UCIWKIXVCAUDIO-UHFFFAOYSA-N
    • SMILES: ClCCC1C=NNC=1C1C=CC=CN=1

Computed Properties

  • Exact Mass: 207.0563250g/mol
  • Monoisotopic Mass: 207.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.268±0.06 g/cm3(Predicted)
  • Boiling Point: 438.9±40.0 °C(Predicted)
  • pka: 11.65±0.50(Predicted)

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C173736-100mg
2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyridine
2091605-43-3
100mg
$ 115.00 2022-06-06
Life Chemicals
F2198-2857-1g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
1g
$466.0 2023-09-06
TRC
C173736-500mg
2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyridine
2091605-43-3
500mg
$ 435.00 2022-06-06
Life Chemicals
F2198-2857-2.5g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
2.5g
$932.0 2023-09-06
TRC
C173736-1g
2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyridine
2091605-43-3
1g
$ 660.00 2022-06-06
Life Chemicals
F2198-2857-0.5g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-2857-0.25g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2198-2857-5g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-2857-10g
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
2091605-43-3 95%+
10g
$1957.0 2023-09-06

Additional information on 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine

Introduction to 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine and Its Applications in Chemical Biology

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine, with the CAS number 2091605-43-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a pyridine core linked to a pyrazole ring, both of which are functionalized with specific substituents that contribute to its unique chemical and biological properties.

The structural composition of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine makes it a versatile scaffold for drug discovery and development. The presence of a chloroethyl group on the pyrazole ring introduces a potential site for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities. This flexibility is highly valuable in medicinal chemistry, where precise control over molecular structure is crucial for optimizing pharmacological effects.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways. The pyridine-pyrazole hybrid structure of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been explored for its potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated its utility in inhibiting kinases, which are key players in many signaling pathways involved in cancer and inflammatory diseases.

One of the most compelling aspects of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is its ability to serve as a lead compound for the development of novel therapeutic agents. Researchers have leveraged its scaffold to design molecules that exhibit enhanced binding affinity and selectivity towards specific biological targets. This approach has led to the identification of several promising candidates that are currently undergoing further investigation in preclinical studies.

The synthesis of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise execution of these reactions is critical to achieving high yields and purity, which are essential for downstream applications such as biological testing. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The biological activity of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine has been extensively studied in various cellular and animal models. Preliminary findings suggest that it may have potential applications in treating neurological disorders, where modulation of kinase activity and neurotransmitter release is implicated. Additionally, its structural features make it a candidate for developing antiviral agents, given the role kinases play in viral replication cycles.

In conclusion, 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine represents a significant advancement in the field of chemical biology. Its unique structural attributes and demonstrated biological activity position it as a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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